
4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzamide is a chemical compound characterized by the presence of a benzamide group attached to a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzamide typically involves the reaction of 3,5-dimethyl-1H-pyrazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and implementing continuous flow techniques to enhance efficiency and reduce costs.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid.
Reduction: Formation of 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzylamine.
Substitution: Various substituted benzamides depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its antibacterial and antitubercular properties.
Industry: Potential use in the production of monoclonal antibodies in cell cultures.
Mécanisme D'action
The mechanism of action of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as dihydrofolate reductase by binding to their active sites, thereby preventing the enzyme from catalyzing its normal reaction . This inhibition can lead to the disruption of essential biological processes in bacteria, contributing to its antibacterial activity.
Comparaison Avec Des Composés Similaires
- 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzamide
- 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid
- 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzylamine
Comparison: 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzamide is unique due to its specific substitution pattern on the pyrazole ring and the presence of the benzamide group. This structural uniqueness contributes to its distinct biological activities and potential applications. Compared to its analogs, it may exhibit different binding affinities and selectivities towards various biological targets, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C12H13N3O |
|---|---|
Poids moléculaire |
215.25 g/mol |
Nom IUPAC |
4-(3,5-dimethylpyrazol-1-yl)benzamide |
InChI |
InChI=1S/C12H13N3O/c1-8-7-9(2)15(14-8)11-5-3-10(4-6-11)12(13)16/h3-7H,1-2H3,(H2,13,16) |
Clé InChI |
GBRBKMXUVRDDFI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN1C2=CC=C(C=C2)C(=O)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


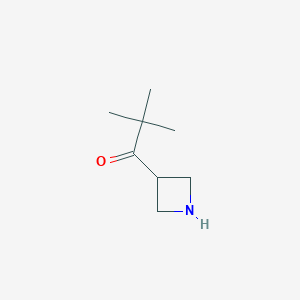
![5-O-benzyl 1-O'-tert-butyl (3aS,6aS)-spiro[1,2,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3,4'-piperidine]-1',5-dicarboxylate](/img/structure/B13153227.png)
![3-[1-(Aminomethyl)cyclobutyl]-2-methyloxolan-3-ol](/img/structure/B13153231.png)
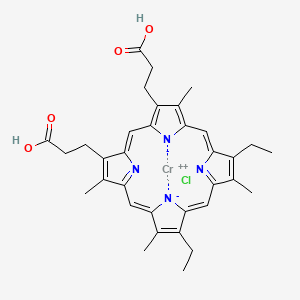

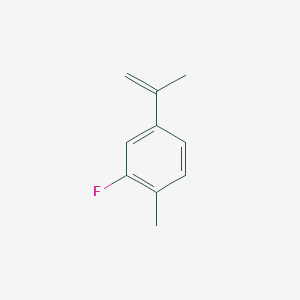
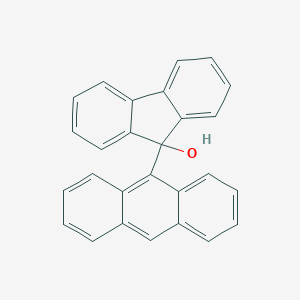
![7-[(4aS,7aS)-1-methyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B13153266.png)
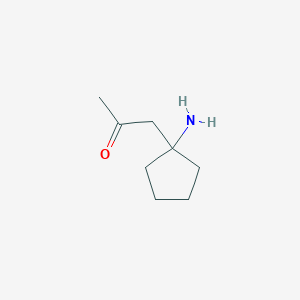
![5-Methyl-1-oxaspiro[2.3]hexane-2-carbonitrile](/img/structure/B13153271.png)




